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molecular formula C11H11NO3 B8646184 3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid

3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid

Cat. No. B8646184
M. Wt: 205.21 g/mol
InChI Key: DPBKEHKMLPTJFE-UHFFFAOYSA-N
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Patent
US05994368

Procedure details

To a solution of methyl 4-(methylcarbamoyl)cinnamate (75 mg) in methanol (3 ml) was added 1 N aqueous sodium hydroxide solution (0.5 ml) at 40° C. The mixture was stirred at same temperature for 3 hours. 1 N-Hydrochloric acid (0.5 ml) was added to the reaction mixture and evaporated in vacuo. Water was added to the residue, the mixture was filtered and the residue was washed with diethyl ether to give 4-(methylcarbamoyl)cinnamic acid (56 mg) as a colorless powder.
Name
methyl 4-(methylcarbamoyl)cinnamate
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:16]=[CH:15][C:8]([CH:9]=[CH:10][C:11]([O:13]C)=[O:12])=[CH:7][CH:6]=1)=[O:4].[OH-].[Na+].Cl>CO>[CH3:1][NH:2][C:3]([C:5]1[CH:16]=[CH:15][C:8]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
methyl 4-(methylcarbamoyl)cinnamate
Quantity
75 mg
Type
reactant
Smiles
CNC(=O)C1=CC=C(C=CC(=O)OC)C=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC(=O)C1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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